molecular formula C14H15NO B1373531 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile CAS No. 1094230-17-7

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile

Cat. No. B1373531
CAS RN: 1094230-17-7
M. Wt: 213.27 g/mol
InChI Key: HAZKPNSNJYJYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.27 . It’s a versatile material used in scientific research, with diverse applications in pharmaceuticals, organic synthesis, and material science.


Molecular Structure Analysis

The InChI code for 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile is 1S/C14H15NO/c15-10-13(11-6-2-1-3-7-11)14(16)12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-9H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile is liquid . The storage temperature is room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties such as boiling point, melting point, and density .

Scientific Research Applications

Polymerization Control

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile, known in some studies as Dispolreg 007, has been identified as a robust regulator for the controlled (co)polymerization of methacrylates and styrene through nitroxide mediated polymerization. This application is crucial for developing specific polymer structures with desired physical properties (Simula et al., 2019).

Biocatalysis

In biocatalysis, this compound has been used as a precursor in enzymatic reactions. One such application includes its reduction by baker's yeast to produce specific enantiomers, which is significant in the preparation of chiral compounds for pharmaceuticals (Florey et al., 1999).

Synthesis of Novel Compounds

It has been used in the oxidative cyclization of various nitriles with conjugated alkenes, leading to the synthesis of novel heterocyclic compounds, such as 4,5-dihydrofuran-3-carbonitriles. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Yılmaz et al., 2005).

Catalysis

In catalysis, 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile has been used in palladium-catalyzed carbonylative α-arylation processes. This application is important for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Jensen et al., 2016).

Pharmaceutical Synthesis

It is also a key precursor in the synthesis of ruxolitinib, an important drug used in medical treatments. Bioreduction methods involving this compound have been developed for scalable and efficient drug synthesis (Cui et al., 2021).

properties

IUPAC Name

3-cyclopentyl-3-oxo-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-13(11-6-2-1-3-7-11)14(16)12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZKPNSNJYJYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.